molecular formula C16H15Cl2N5O B12494602 9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12494602
M. Wt: 364.2 g/mol
InChI Key: GIDNAWDMDQZJMR-UHFFFAOYSA-N
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Description

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their significant biological activities, including anticancer, anti-inflammatory, and CNS actions such as analgesic and anticonvulsant properties . The unique structure of this compound, featuring a tetrazole ring fused to a quinazoline core, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichlorobenzaldehyde with 6,6-dimethyl-1,2,4-triazolo[5,1-b]quinazolin-8-one in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions with monitoring by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets. It has been found to inhibit matrix metalloproteinase 9 (MMP-9) and dihydroorotase, enzymes involved in cancer progression and cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds include other tetrazoloquinazolines and quinazoline derivatives, such as:

The uniqueness of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one lies in its specific substitution pattern and the presence of the dichlorophenyl group, which enhances its biological activity and specificity towards certain molecular targets.

Properties

Molecular Formula

C16H15Cl2N5O

Molecular Weight

364.2 g/mol

IUPAC Name

9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15Cl2N5O/c1-16(2)6-10-12(11(24)7-16)14(23-15(19-10)20-21-22-23)8-4-3-5-9(17)13(8)18/h3-5,14H,6-7H2,1-2H3,(H,19,20,22)

InChI Key

GIDNAWDMDQZJMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NN=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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